molecular formula C24H24N6O2S B2943553 N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-80-1

N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2943553
CAS RN: 872993-80-1
M. Wt: 460.56
InChI Key: DTFRXRGWFCGIJB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amide, a thioether, and a triazolopyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a triazolopyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive, meaning they have effects on living organisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like an amide could make the compound soluble in polar solvents .

Scientific Research Applications

Antiproliferative Activity

A study on derivatives of [1,2,4]triazolo[4,3-b]pyridazin revealed that these compounds, in their ester form, inhibited the proliferation of endothelial and tumor cells, indicating potential applications in cancer research (Ilić et al., 2011).

Antimicrobial Evaluation

Another research direction involves the synthesis and evaluation of thienopyrimidine derivatives, showing pronounced antimicrobial activity. This suggests their use in developing new antimicrobial agents (Bhuiyan et al., 2006).

Synthesis of Heterocyclic Compounds

Research has also focused on synthesizing new heterocyclic compounds with potential biological activity. For instance, derivatives of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one have been synthesized, highlighting the role of such compounds in developing new therapeutic agents (Hassneen & Abdallah, 2003).

Mechanism of Action

    Target of action

    The compound contains a 2,4-dimethylphenyl group , which is a common motif in many pharmaceutical compounds and could interact with various biological targets.

    Mode of action

    The compound has an amino group attached to the 2,4-dimethylphenyl, which could potentially undergo various chemical reactions, such as acting as a base or nucleophile . The compound also contains a triazolo[4,3-b]pyridazin ring, which could interact with biological targets through pi-pi stacking or hydrogen bonding.

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[2-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-16-8-9-19(17(2)14-16)26-22(31)15-33-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFRXRGWFCGIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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